molecular formula C10H10ClNO3S B2455010 1-Benzoylazetidine-3-sulfonyl chloride CAS No. 1461715-55-8

1-Benzoylazetidine-3-sulfonyl chloride

Cat. No.: B2455010
CAS No.: 1461715-55-8
M. Wt: 259.7
InChI Key: CSKVBBDHYBQPBH-UHFFFAOYSA-N
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Description

1-Benzoylazetidine-3-sulfonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group attached to the azetidine ring and a sulfonyl chloride functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Benzoylazetidine-3-sulfonyl chloride typically involves the reaction of azetidine derivatives with benzoyl chloride and sulfonyl chloride under controlled conditions. One common method involves the use of azetidine-3-sulfonyl chloride as a starting material, which is then reacted with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.

Chemical Reactions Analysis

1-Benzoylazetidine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoylazetidine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoylazetidine-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The benzoyl group can interact with hydrophobic pockets in enzymes and receptors, modulating their activity. The azetidine ring provides structural rigidity, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

1-Benzoylazetidine-3-sulfonyl chloride can be compared with other azetidine derivatives and sulfonyl chlorides:

The uniqueness of this compound lies in its combination of a rigid azetidine ring, a reactive sulfonyl chloride group, and a hydrophobic benzoyl group, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzoylazetidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKVBBDHYBQPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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